molecular formula C12H17N3O B11743703 1-(butan-2-yl)-N-[(furan-2-yl)methyl]-1H-pyrazol-3-amine

1-(butan-2-yl)-N-[(furan-2-yl)methyl]-1H-pyrazol-3-amine

Cat. No.: B11743703
M. Wt: 219.28 g/mol
InChI Key: BYPALXKNBTYKDI-UHFFFAOYSA-N
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Description

1-(butan-2-yl)-N-[(furan-2-yl)methyl]-1H-pyrazol-3-amine is a compound that belongs to the class of pyrazoles, which are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(butan-2-yl)-N-[(furan-2-yl)methyl]-1H-pyrazol-3-amine can be achieved through several synthetic routes. One common method involves the reaction of 1-(butan-2-yl)-1H-pyrazol-3-amine with furan-2-carbaldehyde under acidic conditions to form the desired product. The reaction typically requires a catalyst, such as p-toluenesulfonic acid, and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(butan-2-yl)-N-[(furan-2-yl)methyl]-1H-pyrazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The pyrazole ring can be reduced to form dihydropyrazole derivatives.

    Substitution: The butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often require the presence of a base, such as sodium hydride or potassium carbonate, and are carried out in polar solvents like dimethylformamide.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Dihydropyrazole derivatives.

    Substitution: Various alkyl or aryl-substituted pyrazole derivatives.

Scientific Research Applications

1-(butan-2-yl)-N-[(furan-2-yl)methyl]-1H-pyrazol-3-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(butan-2-yl)-N-[(furan-2-yl)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The furan and pyrazole rings play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-(butan-2-yl)-N-[(furan-2-yl)methyl]-1H-pyrazol-5-amine: Similar structure but with a different substitution pattern on the pyrazole ring.

    1-(butan-2-yl)-N-[(furan-2-yl)methyl]-1H-pyrazol-4-amine: Another isomer with a different substitution pattern.

Uniqueness

1-(butan-2-yl)-N-[(furan-2-yl)methyl]-1H-pyrazol-3-amine is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its isomers.

Properties

Molecular Formula

C12H17N3O

Molecular Weight

219.28 g/mol

IUPAC Name

1-butan-2-yl-N-(furan-2-ylmethyl)pyrazol-3-amine

InChI

InChI=1S/C12H17N3O/c1-3-10(2)15-7-6-12(14-15)13-9-11-5-4-8-16-11/h4-8,10H,3,9H2,1-2H3,(H,13,14)

InChI Key

BYPALXKNBTYKDI-UHFFFAOYSA-N

Canonical SMILES

CCC(C)N1C=CC(=N1)NCC2=CC=CO2

Origin of Product

United States

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